4-(4-Ethylbenzoyl)quinoline
Overview
Description
4-(4-Ethylbenzoyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a quinoline ring system substituted with a 4-ethylbenzoyl group. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylbenzoyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For this compound, the reaction between 4-ethylbenzoyl chloride and 2-aminobenzophenone in the presence of a base such as pyridine can be employed.
Industrial Production Methods: Industrial production of quinoline derivatives often utilizes green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(4-Ethylbenzoyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a candidate for developing new therapeutic agents due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-Ethylbenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
4-Quinolone: A derivative with significant antibacterial activity.
4-Arylquinoline: Exhibits antiprotozoal activity.
Uniqueness: 4-(4-Ethylbenzoyl)quinoline stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other quinoline derivatives. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in drug discovery and development .
Biological Activity
4-(4-Ethylbenzoyl)quinoline is a member of the quinoline family, characterized by its unique structure that includes a quinoline ring system substituted with a 4-ethylbenzoyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Overview of Biological Activity
Quinolines are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific substitution pattern in this compound enhances its biological activity and selectivity compared to other quinoline derivatives. Research indicates that this compound may interact with various molecular targets, including enzymes and receptors critical for cellular functions.
The mechanism of action for this compound involves its ability to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making this compound a potential candidate for antibacterial applications. Additionally, the compound's interaction with other biological pathways can lead to antitumor effects.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, it has been evaluated against Leishmania donovani, the causative agent of leishmaniasis, showing promising results in inhibiting its growth at specific concentrations (IC50 values ranging from 200 µg/mL to 1.56 µg/mL) .
Table 1: Antimicrobial Activity of this compound
Pathogen | IC50 (µg/mL) |
---|---|
Leishmania donovani | 200 - 1.56 |
Candida albicans | Not specified |
Antitumor Activity
The antitumor properties of this compound have also been explored. A study involving various quinoline derivatives indicated that compounds with similar structures could inhibit tumor cell growth effectively. The compound's structure allows it to target tumor cells selectively, potentially leading to reduced side effects compared to traditional chemotherapeutics .
Table 2: Cytotoxicity Against Tumor Cell Lines
Cell Line | IC50 (µM) |
---|---|
Human Lung Carcinoma | Not specified |
Ileocecal Carcinoma | Not specified |
Melanoma | Not specified |
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives, including this compound:
- Study on Antileishmanial Activity : This study synthesized various quinoline derivatives and evaluated their activity against L. donovani. The results indicated that structural modifications could significantly enhance biological activity .
- Antifungal Properties Investigation : In another study, derivatives similar to this compound were tested against Candida albicans, demonstrating notable antifungal properties .
Properties
IUPAC Name |
(4-ethylphenyl)-quinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHHFQRSPMZWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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